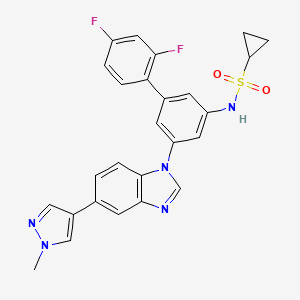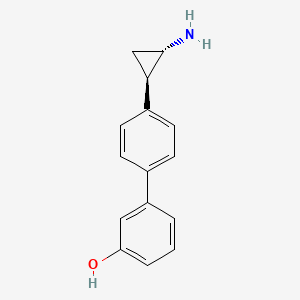
Oxytetracyclin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxytetracycline is a broad-spectrum tetracycline antibiotic that was first discovered in the 1940s. It is derived from the actinomycete Streptomyces rimosus and is used to treat a variety of bacterial infections. Oxytetracycline works by inhibiting the ability of bacteria to produce essential proteins, thereby stopping their growth and multiplication .
Wirkmechanismus
Oxytetracycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Oxytetracycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane.
Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome and preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels formed by the porin proteins of the outer cell membrane, and active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood, it also is energy requiring. At high concn, these cmpd impair protein synthesis in mammalian cells. However, because mammalian cells lack the active transport system found in bacteria, and the ribosomal target is less sensitive, tetracyclines are selectively active against bacteria. /Tetracyclines/
The tetracycline antibiotics ... can produce neuromuscular blockade, possibly by chelation of Ca+2. /Tetracyclines/
Wissenschaftliche Forschungsanwendungen
Oxytetracycline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Oxytetracycline is used in molecular biology to study gene expression and regulation, as it can act as an inducer in tetracycline-controlled transcriptional activation systems.
Medicine: It is used to treat various bacterial infections, including those caused by Chlamydia, Mycoplasma, and Rickettsia. .
Industry: Oxytetracycline is used in veterinary medicine to treat infections in livestock and poultry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxytetracycline is synthesized through a complex biosynthetic pathway involving polyketide synthase enzymes. The process begins with the formation of a polyketide chain, which undergoes cyclization and various modifications to form the tetracycline core structure. The final steps involve hydroxylation and methylation to produce oxytetracycline .
Industrial Production Methods: Industrial production of oxytetracycline typically involves the fermentation of Streptomyces rimosus. The fermentation process is optimized to increase the yield of oxytetracycline by using mutagenized hyperproducing strains. These strains have been genetically modified to enhance the supply of precursors such as acetyl-CoA and malonyl-CoA, reduce byproduct formation, and streamline the biosynthetic pathway .
Analyse Chemischer Reaktionen
Types of Reactions: Oxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxytetracycline can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of oxytetracycline can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxytetracycline derivatives with altered functional groups, while reduction can result in the formation of dihydro-oxytetracycline .
Vergleich Mit ähnlichen Verbindungen
Tetracycline: The parent compound of the tetracycline class of antibiotics, with a similar mechanism of action but different pharmacokinetic properties.
Doxycycline: A tetracycline derivative with better absorption and a longer half-life compared to oxytetracycline.
Minocycline: Another tetracycline derivative with enhanced lipid solubility and better penetration into tissues.
Uniqueness of Oxytetracycline: Oxytetracycline is unique in its broad-spectrum activity and its ability to treat a wide range of bacterial infections. It is also one of the earliest discovered tetracyclines and remains an important antibiotic in both human and veterinary medicine .
Eigenschaften
CAS-Nummer |
79-57-2 |
|---|---|
Molekularformel |
C22H24N2O9 |
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31) |
InChI-Schlüssel |
OWFJMIVZYSDULZ-UHFFFAOYSA-N |
SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O |
Isomerische SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O |
Kanonische SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O |
Aussehen |
Solid powder |
Color/Form |
Light-yellow crystals or needles from aqueous MeOH Pale yellow to tan, crystalline powde |
Dichte |
1.634 at 20 °C |
melting_point |
184.5 °C |
Physikalische Beschreibung |
Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS] |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
2058-46-0 (mono-hydrochloride) 6153-64-6 (di-hydrate) 6153-65-7 (di-hydrochloride salt, di-hydrate) 64038-91-1 (sulfate (2:1)) 69766-62-7 (hydrochloride salt) 7179-50-2 (calcium (1:1) salt) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
47 [ug/mL] (The mean of the results at pH 7.4) For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page. SLIGHTLY SOL IN ALCOHOL In water, 3.13X10+2 mg/L at 25 °C |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Oxytetracycline; Lenocycline; Oxymykoin; Liquamycin; Oxysteclin; Oxyterracin; Oxyterracine; Oxyterracyne; Tarosin; |
Herkunft des Produkts |
United States |
Q1: What is the primary mechanism of action of Oxytetracycline?
A: Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, exerts its antibacterial action by binding to the 30S ribosomal subunit of bacteria. [, , , , ] This binding specifically inhibits the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing peptide chain during protein synthesis. [, , , , ]
Q2: What are the downstream effects of Oxytetracycline's interaction with its target?
A: By inhibiting bacterial protein synthesis, Oxytetracycline ultimately halts bacterial growth and proliferation. [, , , , ] This bacteriostatic effect is crucial for its therapeutic efficacy against a wide range of bacterial infections. [, , , , ]
Q3: What is the molecular formula and weight of Oxytetracycline Hydrochloride?
A: The molecular formula of Oxytetracycline Hydrochloride is C22H24N2O9 · HCl, and its molecular weight is 496.90 g/mol. []
Q4: Is there any spectroscopic data available for Oxytetracycline Hydrochloride?
A: Yes, Oxytetracycline Hydrochloride exhibits characteristic ultraviolet (UV) absorption. [] A standard solution for UV analysis is typically prepared at a concentration of 20 µg/mL. []
Q5: Does the presence of ions in the media affect the activity of Oxytetracycline?
A: Yes, the presence of certain ions like Mg2+ can significantly impact the Minimum Inhibitory Concentration (MIC) of Oxytetracycline and other quinolones. For instance, a 50 mM MgCl2 concentration was observed to increase the MICs by 20 to 60-fold against tested bacterial strains. []
Q6: How does temperature impact the in vitro activity of Oxytetracycline?
A: Interestingly, the MICs of Oxytetracycline are lower at 4°C compared to 15°C when tested against various fish pathogenic bacteria. [] This suggests that its efficacy might be influenced by environmental temperature. []
Q7: Does fever influence the pharmacokinetic properties of Oxytetracycline in camels?
A: Research has demonstrated that fever can alter the pharmacokinetics of Oxytetracycline in camels. [] Febrile camels exhibited higher plasma concentrations, prolonged half-life, and increased area under the curve compared to camels with normal body temperatures after intramuscular administration of a long-acting formulation. [] This suggests an enhanced pharmacokinetic profile in febrile conditions. []
Q8: What are the known mechanisms of resistance to Oxytetracycline?
A: Resistance to Oxytetracycline can arise through various mechanisms, including mutations in bacterial genes encoding ribosomal proteins, acquisition of efflux pumps that expel the drug from bacterial cells, and enzymatic inactivation of the drug. [, ]
Q9: Is there any evidence of cross-resistance between Oxytetracycline and other antibiotics?
A: Yes, cross-resistance between Oxytetracycline and other tetracyclines is well-documented. [, ] Additionally, exposure to low levels of either Oxytetracycline or Oxolinic acid can induce resistance to both drugs, suggesting a potential for developing cross-resistance between these two classes of antibiotics. []
Q10: What analytical techniques are commonly used to detect and quantify Oxytetracycline residues in various matrices?
A10: Several analytical methods are employed for the detection and quantification of Oxytetracycline residues. These include:
- Microbial Inhibition Assay (MIA): This widely used screening method utilizes the inhibitory effect of Oxytetracycline on the growth of susceptible bacteria, such as Bacillus subtilis, to detect its presence in samples. [, ]
- Enzyme-Linked Immunosorbent Assay (ELISA): This sensitive and specific method employs antibodies to detect and quantify Oxytetracycline residues in various matrices, including milk. []
- High-Performance Liquid Chromatography (HPLC): This versatile technique separates and quantifies Oxytetracycline based on its chemical properties, offering high sensitivity and specificity for residue analysis in various matrices. [, , , ]
- Ultra-Fast Liquid Chromatography (UFLP) coupled with UV/Vis detection: This technique offers a rapid and efficient approach to screen for Oxytetracycline residues in pork samples. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the identification and quantification of Oxytetracycline residues in complex matrices. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)




![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)






